molecular formula C7H10N2O2S B13560679 Ethyl3-ethyl-1,2,4-thiadiazole-5-carboxylate

Ethyl3-ethyl-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B13560679
M. Wt: 186.23 g/mol
InChI Key: BYTZHFCHMBTKMQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted green synthetic methodologies, which offer shorter reaction times and easier work-up procedures. These methods produce ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate in moderate-to-good yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:

The uniqueness of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3

InChI Key

BYTZHFCHMBTKMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)C(=O)OCC

Origin of Product

United States

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